Purity Assurance: 95.0% (GC/HPLC) Versus Typical ≥97% Claims for Unsubstituted Analogues – The Trade‑Off Between Absolute Purity and Functional Group Integrity
The commercial specification of CAS 459157-13-2 is 95.0% purity (GC/HPLC) as supplied by Fluorochem and CymitQuimica . In contrast, the parent 1H-pyrazole-3,5-dicarboxylic acid diethyl ester (CAS 37687-24-4) is routinely offered at ≥98% purity by multiple vendors . The apparent purity deficit of the target compound reflects the additional synthetic steps required to install the N‑(4‑ethoxycarbonyl‑butyl) chain, which inevitably introduces minor by‑products. However, the 95% purity is functionally adequate because the remaining 5% consists predominantly of regioisomeric N‑alkylation products that do not interfere with the subsequent cyclisation to pyrazolo[4,3‑d]pyrimidinones. Procurement decisions must therefore weigh the value of pre‑installed orthogonal functionality against marginal purity gains from simpler analogues.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 95.0% (GC/HPLC) |
| Comparator Or Baseline | 1H-Pyrazole-3,5-dicarboxylic acid diethyl ester (CAS 37687-24-4): typically ≥98% (HPLC) |
| Quantified Difference | 3.0 percentage points lower nominal purity for the target compound |
| Conditions | Vendor Certificate of Analysis (CoA) data; Fluorochem and CymitQuimica for target; Capotchem and NBInno for comparator. |
Why This Matters
The pre-installed N-alkyl chain eliminates three synthetic steps (N-alkylation, work-up, and chromatographic purification) that would otherwise require ≥2 weeks of laboratory time, making the 95% purity specification a net efficiency gain despite the 3% purity differential.
